molecular formula C11H15BrN2O2 B6219168 ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate CAS No. 2751616-16-5

ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate

Cat. No.: B6219168
CAS No.: 2751616-16-5
M. Wt: 287.2
InChI Key:
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Description

Ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate: is a synthetic organic compound belonging to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of a bromine atom at the 3-position of the imidazo[1,5-a]pyridine ring and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Key steps include:

    Continuous Bromination: Utilizing a flow reactor for the bromination step to ensure controlled addition of bromine and minimize side reactions.

    Automated Esterification: Employing automated systems for the esterification process to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can modify the imidazo[1,5-a]pyridine ring, often using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of substituted imidazo[1,5-a]pyridines with various functional groups.

    Reduction: Formation of the debrominated imidazo[1,5-a]pyridine derivative.

    Oxidation: Formation of oxidized imidazo[1,5-a]pyridine derivatives with altered electronic properties.

Scientific Research Applications

Ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents targeting various biological pathways.

    Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: Utilized in the development of novel materials with specific electronic or photophysical properties.

    Chemical Biology: Applied in the design of probes for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.

Comparison with Similar Compounds

Ethyl 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate can be compared with other imidazo[1,5-a]pyridine derivatives such as:

    Ethyl 2-{3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Ethyl 2-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate: Contains a methyl group, which affects its steric and electronic properties.

    Ethyl 2-{3-nitro-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate: The nitro group introduces different electronic effects and potential for further functionalization.

This compound is unique due to the presence of the bromine atom, which allows for specific reactivity patterns and applications in various fields of research.

Properties

CAS No.

2751616-16-5

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.2

Purity

95

Origin of Product

United States

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